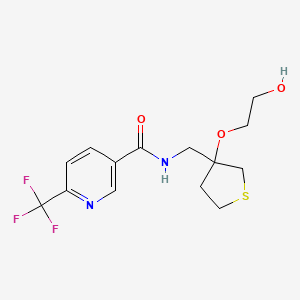

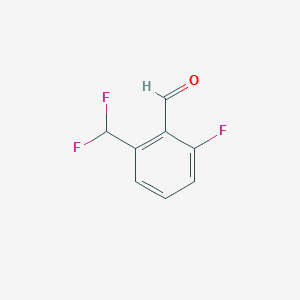

![molecular formula C15H21N5O3 B2518296 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-72-6](/img/structure/B2518296.png)

8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purines are a group of organic compounds that consist of a two-ring structure, containing four nitrogen atoms and two carbon atoms . They are the most widely occurring nitrogen-containing heterocycles in nature .

Synthesis Analysis

The synthesis of purine derivatives often involves the use of a purine base, such as adenine or guanine, as a starting point. Various functional groups can then be added to this base to create the desired compound .Molecular Structure Analysis

The basic structure of a purine consists of a six-membered pyrimidine ring and a five-membered imidazole ring fused together. Four nitrogen atoms exist in positions 1, 3, 7, and 9 .Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the purine base. For example, they can participate in nucleophilic substitution reactions, or they can be phosphorylated to form nucleotides .Physical And Chemical Properties Analysis

The physical and chemical properties of a purine derivative will depend on its specific structure. For example, purine itself is a weak acid and an even weaker base. It is also aromatic and water-soluble .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Derivatives: Research has explored the synthesis of various purine derivatives, including imidazo[2,1-f]purine derivatives, for their potential biological activities. These syntheses often involve innovative methodologies to introduce substituents that could affect biological activity or pharmacokinetic properties (Ostrovskyi et al., 2011).

- Chemical Characterization: Studies on the chemical properties of purine and imidazole derivatives, including spectroscopic analysis and reactivity profiles, contribute to our understanding of their structural characteristics and potential reactivity (Barlin & Fenn, 1983).

Biological Activities and Pharmacological Potential

- Antimycobacterial Activity: Imidazole derivatives have been designed and synthesized with the aim of mimicking parts of the structure of potent antimycobacterial agents, showing varying degrees of in vitro activity against mycobacterial strains (Miranda & Gundersen, 2009).

- Antidepressant and Anxiolytic Potential: Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibit properties suggestive of potential antidepressant and anxiolytic activities, as demonstrated through in vivo animal studies (Zagórska et al., 2009).

- A(3) Adenosine Receptor Antagonism: Structure-activity relationship (SAR) studies on purine derivatives have highlighted their role as A(3) adenosine receptor antagonists, which could be relevant in the development of therapeutics for various conditions, including inflammation and cancer (Baraldi et al., 2008).

Synthetic and Medicinal Chemistry Applications

- Solid-Phase Synthesis: The development of solid-phase synthesis techniques for purine derivatives, including xanthine derivatives, facilitates the exploration of novel compounds with potential pharmacological applications (Lee et al., 2016).

- Design and Synthesis of Hypoglycemic Agents: Imidazopyridine thiazolidine-2,4-diones, designed as analogues of known hypoglycemic compounds, show promise in preclinical studies for their hypoglycemic activity, indicating their potential as therapeutic agents for diabetes (Oguchi et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-methoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-9-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19(9)7-6-8-23-5/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWRAFQOGZBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)